5-hydroxy-4-methylisobenzofuran-1(3H)-one
Overview
Description
5-hydroxy-4-methylisobenzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Receptor Studies and Pharmacological Implications
5-Hydroxy-4-methylisobenzofuran-1(3H)-one and its analogues have been explored for their interactions with various receptors, suggesting potential implications in pharmacological research:
Serotonin Receptor Binding and Hallucinogenic Properties : Dihydrobenzofuran analogues have shown to model the active binding conformations of methoxy groups in hallucinogenic phenylalkylamines, indicating potential interactions with serotonin receptors. These compounds demonstrated potent activity in vitro and in vivo assays, suggesting potential relevance in studying hallucinogenic compounds and serotonin receptors (Monte et al., 1996).
Glutamate Receptor Binding in Sensory Processing : The effects of sensory stimulation on glutamate receptors were studied, demonstrating that sensory stimulation can transiently modify local cortical processing by affecting glutamate receptor binding. This suggests potential applications in understanding sensory processing and related neurobiological phenomena (Jabłońska et al., 1996).
AMPA Receptor Antagonism and Anticonvulsant Activity : Research into 2,3-benzodiazepin-4-ones and their analogues has shown significant anticonvulsant properties, suggesting their role as AMPA receptor antagonists. This indicates potential applications in developing treatments for epilepsy and related disorders (Chimirri et al., 1998).
Dopamine β-Hydroxylase Inhibition and Hypertension Treatment : Compounds such as 1-(Thienylalkyl)imidazole-2(3H)-thiones have been identified as competitive inhibitors of dopamine β-hydroxylase, indicating potential applications in designing treatments for hypertension (McCarthy et al., 1990).
Hydroxyl Radical Generation and Neurotoxicity Studies : Studies on the involvement of serotonin transporters in the formation of hydroxyl radicals induced by certain compounds hint at potential applications in exploring mechanisms of neurotoxicity and long-term neurotransmitter depletion (Shankaran et al., 1999).
Properties
IUPAC Name |
5-hydroxy-4-methyl-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-7-4-12-9(11)6(7)2-3-8(5)10/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLSUJASPNFYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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